molecular formula C6H11NO B14652396 3-Hydroxy-2,3-dimethylbutanenitrile CAS No. 51776-02-4

3-Hydroxy-2,3-dimethylbutanenitrile

Cat. No.: B14652396
CAS No.: 51776-02-4
M. Wt: 113.16 g/mol
InChI Key: YFNUXIVSKMYDEC-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is known for its optically active properties and can be produced using specific enzymes like hydroxynitrile lyase .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2,3-dimethylbutanenitrile can be synthesized through various methods. One common approach involves the use of hydroxynitrile lyase from Manihot esculenta, which catalyzes the formation of the cyanohydrin from the corresponding aldehyde . The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of biocatalysts in industrial settings allows for efficient and environmentally friendly production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,3-dimethylbutanenitrile.

    Reduction: Formation of 3-amino-2,3-dimethylbutanenitrile.

    Substitution: Formation of 3-chloro-2,3-dimethylbutanenitrile.

Scientific Research Applications

3-Hydroxy-2,3-dimethylbutanenitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylbutanenitrile involves its interaction with specific enzymes and molecular targets. For example, the hydroxynitrile lyase enzyme catalyzes the formation of this compound by facilitating the addition of a nitrile group to an aldehyde. This enzymatic process is crucial for the compound’s synthesis and its subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,3-dimethylbutanenitrile is unique due to its dual functional groups (hydroxyl and nitrile) on the same carbon atom, which allows it to participate in a wide range of chemical reactions. Its optically active nature also makes it valuable in stereoselective synthesis and enzymatic studies .

Properties

CAS No.

51776-02-4

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-hydroxy-2,3-dimethylbutanenitrile

InChI

InChI=1S/C6H11NO/c1-5(4-7)6(2,3)8/h5,8H,1-3H3

InChI Key

YFNUXIVSKMYDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(C)(C)O

Origin of Product

United States

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